molecular formula C15H10F3NO3 B11508126 4-(4-Trifluoromethyl-benzoylamino)-benzoic acid

4-(4-Trifluoromethyl-benzoylamino)-benzoic acid

Cat. No.: B11508126
M. Wt: 309.24 g/mol
InChI Key: ZDKYIQBMASAZLU-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethyl-benzoylamino)-benzoic acid is a chemical compound that features a trifluoromethyl group attached to a benzoylamino moiety, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethyl-benzoylamino)-benzoic acid typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, the trifluoromethylation of carbon-centered radical intermediates is a common method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as the preparation of intermediates, purification, and final product isolation. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethyl-benzoylamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various trifluoromethylated derivatives, while oxidation and reduction can lead to different functionalized products.

Scientific Research Applications

4-(4-Trifluoromethyl-benzoylamino)-benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethyl-benzoylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a trifluoromethyl group with a benzoylamino and benzoic acid moiety

Properties

Molecular Formula

C15H10F3NO3

Molecular Weight

309.24 g/mol

IUPAC Name

4-[[4-(trifluoromethyl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C15H10F3NO3/c16-15(17,18)11-5-1-9(2-6-11)13(20)19-12-7-3-10(4-8-12)14(21)22/h1-8H,(H,19,20)(H,21,22)

InChI Key

ZDKYIQBMASAZLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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